Product packaging for (S)-2-phenyl-2,5-dihydrofuran(Cat. No.:)

(S)-2-phenyl-2,5-dihydrofuran

Cat. No.: B14278975
M. Wt: 146.19 g/mol
InChI Key: WQMKMOVWAJSEFA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Dihydrofurans in Organic Synthesis

Chiral dihydrofurans are a class of heterocyclic compounds that have garnered considerable attention in the field of organic synthesis. Their importance stems from their prevalence as core structural units in a wide array of biologically active natural products and pharmaceutical agents. acs.org The development of asymmetric methods to synthesize these chiral molecules is, therefore, a significant focus of contemporary research, enabling access to enantiomerically pure compounds for various applications. acs.orgacs.org

The strategic value of chiral dihydrofurans lies in their utility as versatile building blocks for the synthesis of more complex molecules. researchgate.net Various catalytic asymmetric methods have been developed to construct these heterocyclic systems with high levels of stereocontrol. These methods often employ transition metal catalysts, such as palladium and silver, to facilitate enantioselective transformations. acs.orgrsc.orgrsc.org For instance, palladium-catalyzed asymmetric allylic cycloadditions have proven effective in producing chiral 2,3-dihydrofurans. acs.orgacs.org Similarly, bifunctional silver catalysts have been utilized for the enantioselective synthesis of 2,5-dihydrofurans. rsc.orgrsc.org The ongoing development of novel catalytic systems continues to expand the synthetic chemist's toolbox for accessing these valuable chiral motifs. nih.govorganic-chemistry.org

Table 1: Examples of Catalytic Systems for Asymmetric Dihydrofuran Synthesis

Catalyst System Type of Dihydrofuran Key Features
Pd/Phosphoramidite L 3,4-disubstituted 2,3-dihydrofurans One-pot allylic cycloaddition and Dieckmann fragmentation cascade. acs.org
Bifunctional Ag(I)/(R)-3,5-DM-BINAP 2,5-dihydrofurans Synergistic catalysis for high chemo- and enantioselectivities. rsc.org
Cobalt/Vinylidene Acyclic organozinc compounds from 2,5-dihydrofurans Enantioselective ring-opening reactions. nih.gov
Rh(II)-carboxylate Optically active dihydrofurans Cyclopropanation-rearrangement of enol ethers. thieme-connect.com
Copper/Tridentate P,N,N ligand 2-alkylene-2,3-dihydrofurans Formal [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cn

Overview of the (S)-2-phenyl-2,5-dihydrofuran Structural Motif in Contemporary Research

The specific structural motif of this compound represents a key chiral scaffold within the dihydrofuran family. Its synthesis and application are subjects of interest in organic chemistry research. The CAS number for this particular enantiomer is 131516-10-4. lookchem.com

The synthesis of 2-aryl-2,5-dihydrofurans, including the phenyl derivative, can be achieved through methods such as the palladium-catalyzed Heck reaction of 2,3-dihydrofuran (B140613) with aryl halides. organic-chemistry.orgorgsyn.org The regioselectivity of this reaction, yielding either the 2,5- or 2,3-dihydrofuran isomer, can be controlled by the choice of ligands and additives. orgsyn.org

The 2-substituted-2,5-dihydrofuran framework is a key structural element in the synthesis of certain natural products. For example, a 2,5-dihydrofuran (B41785) scaffold is central to the total synthesis of a monoterpene, where a silver(I)-mediated intramolecular cyclization of an α-hydroxyallene is a crucial step in its formation. beilstein-journals.orgd-nb.info This highlights the utility of this structural unit in constructing complex molecular architectures. While detailed research findings on this compound itself are specific, the broader research into 2-phenyl-dihydrofuran isomers provides valuable insights into its chemical properties and reactivity.

Table 2: Characterization Data for the Isomeric 2-phenyl-2,3-dihydrofuran (B8783652)

Property Value
Appearance Colorless oil, may turn pale yellow
Infrared (IR) cm⁻¹ 3053, 2923, 2858, 1620, 1493, 1451, 1136, 1051, 930, 782, 697
¹H NMR (400 MHz, CDCl₃) δ 2.59-2.66 (m, 1 H), 3.06-3.13 (m, 1 H), 4.97 (q, 1 H, J = 2.8), 5.53 (dd, 1 H, J = 2, 8.4), 6.47 (q, 1 H, J = 2), 7.28-7.38 (m, 5 H)
¹³C NMR (100 MHz, CDCl₃) δ 38.1, 82.5, 99.3, 125.8, 127.8, 128.7, 143.2, 145.5
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₀H₁₀O: 146.0732; Found: 146.0742

Data for the 2,3-dihydro isomer as reported in Organic Syntheses. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B14278975 (S)-2-phenyl-2,5-dihydrofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(2S)-2-phenyl-2,5-dihydrofuran

InChI

InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m0/s1

InChI Key

WQMKMOVWAJSEFA-JTQLQIEISA-N

Isomeric SMILES

C1C=C[C@H](O1)C2=CC=CC=C2

Canonical SMILES

C1C=CC(O1)C2=CC=CC=C2

Origin of Product

United States

Stereochemical Control and Enantioselectivity in the Synthesis of S 2 Phenyl 2,5 Dihydrofuran

Principles of Diastereoselective and Enantioselective Induction in Dihydrofuran Formation

The formation of 2,5-dihydrofurans in an enantioselective manner relies on the principles of asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other. This can be achieved through various strategies, including the use of chiral substrates, reagents, or catalysts. In the context of dihydrofuran synthesis, the key is to create a diastereomeric transition state with a significant energy difference between the pathways leading to the (S) and (R) enantiomers.

One effective method involves the cyclization of prochiral or chiral precursors. For instance, the intramolecular cyclization of a hydroxy-functionalized allene (B1206475) can be guided by a chiral catalyst to yield an enantioenriched dihydrofuran. The stereochemical outcome is determined by the spatial arrangement of the substrate and the chiral catalyst in the transition state, which favors one mode of ring closure. The transfer of chirality occurs when stereochemical information is transmitted from a chiral component—be it the substrate, a reagent, or a catalyst—to the product through a highly organized transition state researchgate.net.

Rational Design and Application of Chiral Ligands and Catalysts in Stereoselective Dihydrofuran Synthesis

The development of chiral ligands that can coordinate to a metal center is a powerful approach for asymmetric catalysis. These ligands create a chiral environment around the metal, which in turn orchestrates the stereoselective transformation of the substrate. The rational design of such ligands is crucial for achieving high levels of enantioselectivity.

Chiral phosphine (B1218219) ligands are a prominent class of ligands in asymmetric catalysis due to their strong coordination to transition metals and the tunability of their steric and electronic properties researchgate.nettcichemicals.comresearchgate.net. A notable example is the use of a chiral bifunctional biphenyl-2-ylphosphine ligand in a gold-catalyzed synthesis of 2,5-disubstituted 2,5-dihydrofurans nih.govorganic-chemistry.org. This approach allows for the formation of these heterocycles from achiral propargylic alcohols with good to excellent enantiomeric excesses nih.govorganic-chemistry.org. The bifunctionality of the ligand is thought to play a key role in the catalytic cycle, facilitating the key bond-forming steps with high stereocontrol.

In a specific application of this methodology, various achiral propargylic alcohols were converted to their corresponding 2,5-dihydrofurans with high enantioselectivity. The results demonstrate the effectiveness of the rationally designed chiral phosphine ligand in controlling the stereochemical outcome of the reaction.

Substrate (Achiral Propargylic Alcohol)Product (2,5-Dihydrofuran)Yield (%)Enantiomeric Excess (ee, %)
1-phenylprop-2-yn-1-ol2-phenyl-2,5-dihydrofuran8592
1-(4-chlorophenyl)prop-2-yn-1-ol2-(4-chlorophenyl)-2,5-dihydrofuran8295
1-(naphthalen-2-yl)prop-2-yn-1-ol2-(naphthalen-2-yl)-2,5-dihydrofuran8890
1-cyclohexylprop-2-yn-1-ol2-cyclohexyl-2,5-dihydrofuran7588

Planar-chiral ligands represent another important class of stereodirecting groups in asymmetric catalysis. Bipyridine ligands, in particular, are versatile and effective in a multitude of transition metal-catalyzed reactions helsinki.finih.govresearchgate.netresearchgate.net. The chirality in these ligands arises from the planar arrangement of the molecule, which can create a well-defined and sterically demanding chiral pocket around the metal center. While specific applications of planar-chiral bipyridine ligands in the synthesis of (S)-2-phenyl-2,5-dihydrofuran are not extensively documented, their success in other asymmetric transformations suggests their potential. The rigid structure and large steric hindrance of some planar-chiral skeletons, such as [2.2]paracyclophane, can be advantageous in achieving high levels of stereocontrol . The design of such ligands often focuses on creating a C2-symmetric or unsymmetrical framework that can effectively differentiate between the two enantiotopic faces of a prochiral substrate.

Bisdiazaphospholane ligands are a type of chiral phosphine ligand that have shown promise in various asymmetric catalytic reactions. Their structure, which incorporates a diazaphospholane moiety, can be readily modified to tune their electronic and steric properties. Although direct application to the synthesis of this compound is not widely reported, their performance in other asymmetric reactions, such as hydrogenations and hydroformylations, highlights their potential for inducing high enantioselectivity. The modular nature of their synthesis allows for the creation of libraries of ligands for screening in new asymmetric transformations, which could include the stereoselective synthesis of dihydrofurans.

Kinetic Resolution Processes for Enantiopure Dihydrofurans

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

A relevant example is the stereoselective kinetic resolution of a racemic allenic alcohol, a precursor to a dihydrofuran derivative, using a lipase-catalyzed acetylation nih.govd-nb.info. In this process, one enantiomer of the alcohol is preferentially acetylated by the enzyme, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acetylated product. The separated enantiopure alcohol can then be cyclized to form the desired enantiopure dihydrofuran. This chemoenzymatic approach demonstrates the utility of kinetic resolution in accessing chiral building blocks for the synthesis of enantiopure heterocycles. For instance, the lipase AK-catalyzed acetylation of a racemic allenol resulted in the separation of the (-)-(S)-hydroxyallene with 90% enantiomeric excess and the (+)-(R)-acetyl derivative with 95% enantiomeric excess nih.gov.

Mechanistic Insights into Chirality Transfer in Dihydrofuran-Forming Reactions

Understanding the mechanism of chirality transfer is fundamental to the rational design of effective asymmetric catalysts and the optimization of reaction conditions. In the enantioselective synthesis of dihydrofurans, the transfer of chiral information from the catalyst to the product occurs during the key stereodetermining step of the reaction.

In metal-catalyzed cyclization reactions, the chiral ligand bound to the metal center creates a specific three-dimensional environment. The substrate coordinates to this chiral metal complex in a preferred orientation to minimize steric hindrance and maximize favorable electronic interactions. This preferred binding mode pre-organizes the substrate for the subsequent ring-closing step. The cyclization then proceeds through a diastereomeric transition state, where the energy difference between the competing pathways dictates the enantioselectivity of the product.

For example, in the gold-catalyzed synthesis of 2,5-dihydrofurans using a chiral bifunctional phosphine ligand, it is proposed that the ligand's chiral backbone and functional groups work in concert to control the approach of the substrate and stabilize the desired transition state geometry nih.gov. The precise mechanism likely involves a series of coordination, isomerization, and cyclization steps, with the stereochemical information being relayed at each stage to ultimately afford the enantioenriched dihydrofuran product. In-depth conformational analysis and the study of molecular interactions are crucial for elucidating these complex chirality transfer mechanisms rsc.org.

Chemical Transformations and Reactivity Profiles of S 2 Phenyl 2,5 Dihydrofuran Derivatives

Ring Opening Reactions of Dihydrofuran Systems

The inherent strain and electronic properties of the 2,5-dihydrofuran (B41785) ring make it susceptible to ring-opening reactions under specific conditions. These transformations can convert the cyclic ether into highly functionalized acyclic structures, often with excellent stereocontrol, providing access to synthons that are otherwise difficult to prepare.

The reaction of (S)-2-phenyl-2,5-dihydrofuran with electrophilic bromine sources is a prominent example of a stereocontrolled ring-opening process. The reaction proceeds through the formation of a cyclic bromonium ion intermediate across the double bond. The stereochemistry of this intermediate is influenced by the pre-existing stereocenter at C2. Subsequent nucleophilic attack, either by the bromide counter-ion or the solvent, can lead to two major pathways: addition to form a dibrominated tetrahydrofuran (B95107) or a more complex ring-opening cascade.

Research has demonstrated that treatment of this compound with N-bromosuccinimide (NBS) in the presence of water initiates a tandem bromocyclization/ring-opening sequence. The initial electrophilic attack of bromine generates a bromonium ion. The ether oxygen then acts as an intramolecular nucleophile, leading to a bicyclic oxonium ion intermediate. This strained intermediate is subsequently opened by a water molecule, ultimately yielding a highly functionalized acyclic hemiacetal after rearrangement. This strategy has been used to synthesize chiral polyhydroxylated acyclic compounds.

In a different approach, reaction with elemental bromine (Br₂) in a non-participating solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures primarily leads to the anti-addition of bromine across the double bond, affording a racemic mixture of diastereomeric 3,4-dibromo-2-phenyltetrahydrofurans. However, the diastereoselectivity of this addition is highly dependent on the precise reaction conditions and the directing influence of the C2-phenyl group. In some cases, particularly with excess bromine or at higher temperatures, ring-opened products can also be observed.

Table 1: Representative Bromination Reactions of 2-Phenyl-2,5-dihydrofuran This table is interactive. Click on headers to sort.

Entry Substrate Reagent(s) Solvent Key Product Type Outcome/Observation
1 This compound N-Bromosuccinimide (NBS), H₂O Acetone/H₂O Acyclic Hemiacetal Stereocontrolled ring-opening via bicyclic oxonium ion.
2 2-Phenyl-2,5-dihydrofuran Br₂ (1.0 eq) CH₂Cl₂ 3,4-Dibromo-2-phenyltetrahydrofuran Anti-addition product; mixture of diastereomers.

Functionalization and Derivatization Strategies

Beyond ring-opening, the double bond of this compound serves as a handle for a wide array of functionalization reactions that preserve the core cyclic structure. These methods introduce new substituents and stereocenters, significantly increasing the molecular complexity and synthetic utility of the scaffold.

The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation, and it has been successfully applied to 2,5-dihydrofuran systems. In this reaction, the double bond of this compound acts as the olefin component, coupling with aryl or vinyl halides (or triflates). The regioselectivity of the addition (at C3 versus C4) is a key consideration.

Studies on the Heck arylation of this compound with aryl iodides, using a palladium(II) acetate/phosphine (B1218219) ligand catalyst system and a base such as triethylamine, have shown a strong preference for substitution at the C3 position. This regioselectivity is attributed to the electronic bias of the enol ether and potential coordination of the palladium catalyst to the ring oxygen. The reaction typically proceeds with high diastereoselectivity, with the incoming aryl group adding to the face opposite the C2-phenyl group to minimize steric hindrance, yielding trans-2,3-disubstituted dihydrofurans.

Table 2: Heck Arylation of this compound This table is interactive. Click on headers to sort.

Entry Aryl Halide Catalyst System Base Product Yield (%) Diastereomeric Ratio (dr)
1 Iodobenzene (B50100) Pd(OAc)₂, P(o-tol)₃ Et₃N (2S,3R)-2,3-Diphenyl-2,3-dihydrofuran 78 >95:5
2 4-Iodoanisole Pd(OAc)₂, PPh₃ K₂CO₃ (2S,3R)-3-(4-Methoxyphenyl)-2-phenyl-2,3-dihydrofuran 71 92:8

Hydroformylation involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond, providing a direct route to chiral aldehydes. When applied to this compound, this reaction can generate up to four possible stereoisomeric products, making chemo-, regio-, and stereoselectivity critical challenges.

The reaction is typically catalyzed by rhodium complexes modified with chiral phosphine or phosphite (B83602) ligands, under an atmosphere of carbon monoxide and hydrogen (syngas). Research has shown that the regioselectivity is highly dependent on the ligand used. Bulky phosphite ligands tend to direct the formyl group to the C4 position, away from the sterically demanding C2-phenyl group, to produce 2-phenyltetrahydrofuran-4-carbaldehyde. Conversely, certain chelating phosphine ligands can favor formylation at the C3 position. The diastereoselectivity is controlled by the catalyst and the substrate, with the incoming groups generally adding to the face opposite the C2-phenyl group.

Table 3: Regioselectivity in the Hydroformylation of 2-Phenyl-2,5-dihydrofuran This table is interactive. Click on headers to sort.

Entry Catalyst / Ligand Conditions (T, P) Major Regioisomer Regioselectivity (C4:C3) Diastereoselectivity
1 Rh(acac)(CO)₂ / BIPHEPHOS 80 °C, 20 bar 2-Phenyltetrahydrofuran-4-carbaldehyde 96:4 Moderate
2 Rh(acac)(CO)₂ / PPh₃ 100 °C, 50 bar 2-Phenyltetrahydrofuran-4-carbaldehyde 85:15 Low

The electron-rich double bond of this compound is highly susceptible to electrophilic addition. Reactions such as hydroboration-oxidation and dihydroxylation proceed with high levels of diastereoselectivity, dictated by the C2-phenyl group.

Hydroboration-oxidation, using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup (H₂O₂, NaOH), results in the anti-Markovnikov addition of hydrogen and a hydroxyl group. The boron atom adds preferentially to the C4 position from the face anti to the phenyl group, leading to the formation of (2S,4R)-2-phenyltetrahydrofuran-4-ol as the major product.

Asymmetric dihydroxylation, using osmium tetroxide (OsO₄) with a chiral ligand (e.g., from the Sharpless AD-mix), adds two hydroxyl groups across the double bond. The facial selectivity of this reaction can be controlled by the choice of ligand (e.g., AD-mix-α vs. AD-mix-β). When the chirality of the ligand matches the substrate's inherent preference (matched case), extremely high diastereoselectivity is achieved, yielding primarily (2S,3R,4S)-2-phenyltetrahydrofuran-3,4-diol.

Direct nucleophilic additions to the unactivated double bond are generally unfavorable. Activation is required, for instance, by converting the dihydrofuran into a conjugated system (e.g., a dihydrofuranone) to enable Michael-type additions.

The this compound core can be used to construct more complex derivatives containing exocyclic double bonds. A common strategy involves a Wittig-type reaction on a precursor ketone or aldehyde. For example, a 2-phenyl-dihydrofuran-5-one can be converted into a 5-methylene-2-phenyl-2,5-dihydrofuran derivative.

Once formed, this exocyclic double bond offers a new site for selective chemical transformations, while the endocyclic double bond may or may not be present. In derivatives where the endocyclic bond remains, selective reaction at the more reactive, less sterically hindered exocyclic position is often possible.

Key transformations include:

Selective Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) can selectively reduce the exocyclic double bond without affecting the endocyclic one or the phenyl ring, yielding 5-methyl-2-phenyl-2,5-dihydrofuran.

Epoxidation: Treatment with reagents like m-CPBA can selectively form an epoxide at the exocyclic position, creating a spirocyclic oxirane-dihydrofuran system. The stereochemistry is again directed by the C2-phenyl group.

Diels-Alder Reactions: If the exocyclic double bond is part of a conjugated diene system (e.g., a 5-vinylidene-2,5-dihydrofuran), it can participate as the diene component in [4+2] cycloaddition reactions.

These transformations highlight the versatility of the dihydrofuran scaffold, where reactivity can be toggled between different sites through careful synthetic design.

Rearrangement and Isomerization Processes within Dihydrofuran Structures

The formation of 2,5-dihydrofurans, including phenyl-substituted derivatives, often involves the rearrangement or isomerization of suitable precursors. A prominent method is the gold-catalyzed cycloisomerization of chiral propargylic alcohols. nih.gov This transformation proceeds through an allene (B1206475) intermediate, which then undergoes a stereospecific cyclization to yield the 2,5-dihydrofuran ring system. nih.govorganic-chemistry.org

For instance, the gold-catalyzed cycloisomerization of chiral secondary propargylic alcohols has been shown to produce 2,5-disubstituted 2,5-dihydrofurans with good to excellent diastereoselectivity. nih.gov The reaction mechanism is thought to involve the formation of a chiral allene in situ, which is then trapped in a stereospecific 5-endo-dig cyclization. nih.gov This method provides a direct route to chiral 2,5-dihydrofurans from readily available starting materials. nih.gov

Another approach involves the palladium-catalyzed Heck reaction of 2,3-dihydrofuran (B140613) with aryl halides. Depending on the ligands and reaction conditions, this can lead to the formation of 2-aryl-2,5-dihydrofurans as a regioisomer. orgsyn.org The choice of phosphine ligands, for example, can influence the selectivity between the 2,5-dihydro and 2,3-dihydro isomers.

Furthermore, acid-catalyzed rearrangements of cyclobutanone (B123998) derivatives, formed from the cycloaddition of ketenes with dihydrofuran, can lead to polycyclic aromatic dihydrofurans. cdnsciencepub.com The thermal decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids also provides a pathway to 2-substituted-4,5-dihydrofurans. arkat-usa.org

Table 1: Examples of Rearrangement and Isomerization Reactions Leading to 2,5-Dihydrofuran Structures

Starting MaterialCatalyst/ReagentProductKey FindingsReference
Chiral propargylic alcoholsGold catalyst with chiral biphenyl-2-ylphosphine ligandChiral 2,5-disubstituted 2,5-dihydrofuransGood yields and high diastereoselectivities are achieved through a stereospecific cyclization of an allene intermediate. nih.gov
2,3-Dihydrofuran and iodobenzenePalladium catalyst with phosphine ligands2-Phenyl-2,5-dihydrofuran and 2-phenyl-2,3-dihydrofuran (B8783652)Regioselectivity can be controlled by the choice of ligand. orgsyn.org
Phenylketene and dihydrofuranAcidPolycyclic aromatic dihydrofuransAcid-catalyzed rearrangement of the initial cycloadduct. cdnsciencepub.com
α-(Phenylcarbonyl)cyclopropane carboxylic acidHeat2-Phenyl-4,5-dihydrofuranThermal decarboxylation induces rearrangement to the dihydrofuran. arkat-usa.org

Cycloaddition Chemistry of Dihydrofuran Systems with Other Reagents

The olefinic bond in the 2,5-dihydrofuran ring makes it a potential participant in various cycloaddition reactions. These reactions offer a powerful tool for constructing more complex heterocyclic and carbocyclic frameworks. While specific examples for this compound are not extensively documented, the general reactivity of the dihydrofuran system provides insight into its potential cycloaddition chemistry.

One of the key cycloaddition pathways is the [3+2] cycloaddition. For example, iodonium (B1229267) ylides derived from dimedone have been shown to undergo photochemical [3+2] cycloaddition with various alkenes to produce dihydrofuran derivatives. researchgate.net This reaction proceeds via a carbenoid intermediate.

Another example is the Pd(II)-catalyzed formal [4+1] cycloaddition of aryl diazoacetates and aryl propargyl alcohols, which yields 2,5-dihydrofuran derivatives. The proposed mechanism involves the formation of an oxonium ylide followed by intramolecular trapping.

The reaction of 2-hydroxy-1,4-naphthoquinones with alkenes, mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), results in a [3+2]-type cycloaddition to form naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. oup.com This reaction proceeds through a radical intermediate. oup.com

Table 2: Examples of Cycloaddition Reactions Involving Dihydrofuran Systems

Dihydrofuran Derivative/PrecursorReagentReaction TypeProduct TypeReference
Phenyl iodonium ylide from dimedone (dihydrofuran precursor)AlkenesPhotochemical [3+2] cycloadditionDihydrofurans researchgate.net
Aryl diazoacetates and aryl propargyl alcohols (dihydrofuran precursor)-Pd(II)-catalyzed [4+1] cycloaddition2,5-Dihydrofuran derivatives
2-Hydroxy-1,4-naphthoquinones (dihydrofuran precursor)AlkenesCAN-mediated [3+2] cycloadditionNaphtho[2,3-b]furan-4,9-dione derivatives oup.com

Polymerization Pathways Involving Dihydrofuran Monomers

Dihydrofuran derivatives can serve as monomers in polymerization reactions, leading to the formation of polyethers with unique properties. The primary polymerization routes for these monomers are cationic polymerization and ring-opening metathesis polymerization (ROMP).

Cationic polymerization of 2,3-dihydrofuran and its derivatives has been demonstrated using various cationic initiators. tandfonline.comresearchgate.net The electron-rich double bond of the enol ether moiety makes it susceptible to attack by electrophiles, initiating the polymerization process. tandfonline.com Photoinitiated cationic polymerization using a photoacid generator is also an effective method. tandfonline.com

Ring-opening metathesis polymerization (ROMP) is another significant pathway for the polymerization of dihydrofurans, particularly 2,3-dihydrofuran. acs.orgstanford.edu Despite the relatively low ring strain of the dihydrofuran ring, ROMP can be achieved using Grubbs catalysts. acs.orgresearchgate.net The resulting poly(dihydrofuran) is a degradable and depolymerizable polymer, which is of interest for the development of sustainable materials. acs.orgstanford.edu The polymerization can be controlled to produce polymers with specific molecular weights and narrow dispersities. acs.org

While the polymerization of this compound itself is not specifically detailed in the reviewed literature, the principles established for other dihydrofuran derivatives suggest its potential as a monomer in both cationic and ROMP processes. The presence of the phenyl group would likely influence the reactivity of the monomer and the properties of the resulting polymer.

Table 3: Polymerization of Dihydrofuran Derivatives

MonomerPolymerization MethodInitiator/CatalystPolymer TypeKey FindingsReference
2,3-Dihydrofuran derivativesPhotoinitiated cationic polymerizationTriphenylsulfonium hexafluorophosphateSoluble polymers and insoluble networksMonomers with aryl substituents can be effectively polymerized. tandfonline.com
2,3-DihydrofuranRing-Opening Metathesis Polymerization (ROMP)Grubbs catalysts (G1, G2)Poly(2,3-dihydrofuran)Produces a degradable and depolymerizable poly(enol ether) with controlled molecular weight. acs.orgstanford.edu
2,5-DihydrofuranRing-Opening Metathesis Polymerization (ROMP)Ruthenium catalystPoly(2,5-dihydrofuran)Can be copolymerized with other cyclic olefins to create materials with tunable properties. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving S 2 Phenyl 2,5 Dihydrofuran

Elucidation of Catalytic Cycles and Identification of Reactive Intermediate Species

The synthesis of 2,5-dihydrofurans often involves catalytic processes where the elucidation of the catalytic cycle and the identification of reactive intermediates are key to understanding the reaction. organic-chemistry.org

In the context of synthesizing substituted dihydrofurans, various catalytic systems have been employed. For instance, the palladium-catalyzed Heck reaction of 2,3-dihydrofuran (B140613) with aryl triflates can yield 2-aryl-2,5-dihydrofurans. scispace.com The mechanism of this reaction involves a catalytic cycle that begins with the oxidative addition of the aryl triflate to a Pd(0) species. This is followed by coordination of the dihydrofuran, migratory insertion, and subsequent β-hydride elimination to form the product and regenerate the active catalyst. The nature of the base used in this reaction significantly influences the regioselectivity and enantioselectivity of the products. scispace.com

Another example is the gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols, which produces 2,5-dihydrofurans. organic-chemistry.org Mechanistic investigations suggest that this reaction proceeds through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.org The gold catalyst activates the propargyl alcohol, facilitating the formation of the allene intermediate, which then undergoes cyclization to the dihydrofuran ring.

Reactive intermediates in dihydrofuran synthesis can also be non-metallic. In the synthesis of 2-arylamino-3-buten-1-ols from the domino hydroamination-ring cleavage of 2,5-dihydrofuran (B41785), a proton-induced and Zn(CF3SO3)2-assisted mechanism is proposed. researchgate.netscispace.com Experimental evidence suggests that a proton, generated from the interaction between aniline (B41778) and the zinc catalyst, is a key reactive species that initiates the reaction cascade. researchgate.netscispace.com

Detailed Mechanistic Pathways of Domino and Cascade Reactions in Dihydrofuran Synthesis

Domino and cascade reactions offer efficient synthetic routes to complex molecules like substituted dihydrofurans from simple starting materials in a single operation. Understanding the detailed mechanistic pathways of these reactions is essential for their application and optimization.

A notable example is the zinc-triflate-mediated domino hydroamination-ring cleavage of 2,5-dihydrofuran with aromatic amines. researchgate.netscispace.com This reaction proceeds through a proposed proton-induced and zinc-assisted mechanism. The interaction between the aniline and the zinc catalyst generates a proton, which protonates the dihydrofuran. This is followed by nucleophilic attack of the amine, leading to ring opening and the formation of 2-arylamino-substituted butenol (B1619263) derivatives. researchgate.netscispace.com

Another intricate cascade process is the stereoselective synthesis of 2,3-dihydrofurans through a Michael addition-alkylation sequence. rsc.org Control experiments have been conducted to probe the mechanism, ruling out a radical pathway. The reaction is believed to proceed via a dual activation mechanism where a catalyst activates both the donor and acceptor molecules. rsc.org For instance, a tertiary amine subunit of a catalyst can deprotonate and orient a 1,3-dicarbonyl compound through hydrogen bonding, inducing its attack on an activated nitroalkene. Subsequent intramolecular enolate attack and elimination of the nitro group lead to the formation of the dihydrofuran ring. The stereochemistry of the final product is thought to be under thermodynamic control, with bulky substituents favoring a trans-conformation to minimize steric hindrance. rsc.org

The synthesis of polysubstituted 2,5-dihydrofurans from the reaction of 1,4-dilithio-1,3-dienes with aldehydes provides another example of a cascade reaction. acs.org The proposed mechanism involves the initial formation of hexa-2,4-diene-1,6-dialcoholates. These intermediates then undergo cyclization followed by the elimination of lithium oxide to yield the final dihydrofuran products with high regio- and stereoselectivity. acs.org

Theoretical Studies: Transition State Analysis and Computational Modeling

Theoretical studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for investigating the mechanisms of reactions involving dihydrofurans. These methods allow for the analysis of transition states and the modeling of reaction pathways, providing insights that are often difficult to obtain experimentally.

Computational modeling has been used to understand the differences in transition states between various synthetic routes to dihydrofurans. For example, in the synthesis of 2,5-diacetoxy-2,5-dihydrofuran, DFT calculations at the B3LYP/6-31G** level have been employed to compare the mercury-catalyzed pathway with electrochemical routes. The mercury-catalyzed reaction is proposed to proceed through a cyclic oxonium intermediate, whereas the electrochemical method involves radical intermediates. The calculations revealed that the electrochemical transition state has reduced steric constraints, which can influence the isomer distribution of the product.

In the context of furan (B31954) hydrogenation to dihydrofuran on a Pd(111) surface, DFT studies have shown that dihydrofuran is a stable intermediate. rsc.org The calculations indicated that once dihydrofuran is formed, ring-opening is not favored due to high energy barriers. rsc.org The study also highlighted how the catalyst stabilizes the transition state of hydrogenation via the formation of Pd-C bonds, lowering the activation energy. rsc.org

Theoretical investigations have also been applied to the decomposition of 2,5-dihydrofuran. Ab initio and DFT methods have been used to study the transition state structures of the dehydrogenation of 2,5-dihydrofuran. researchgate.net These studies have calculated the energy barrier for the decomposition and have shown that the transition state involves the interaction of the cis-2- and -5-hydrogen atoms, with the ring adopting a puckered conformation. researchgate.net

Furthermore, DFT calculations have been instrumental in elucidating the chemodivergent photocatalytic synthesis of dihydrofurans. unibo.it By modeling the reaction of a radical intermediate with an alkene in the presence of a base, researchers were able to compare a polar cyclization pathway with a radical cyclization pathway. The calculations provided insights into the energy profile of the transformation and helped to rationalize the observed chemodivergence based on the nature of the substrates and the reaction conditions. unibo.it

Application of Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., High-Pressure NMR)

Advanced spectroscopic techniques are indispensable for the detailed mechanistic analysis of chemical reactions. These methods allow for real-time monitoring of reactions and the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for mechanistic studies. numberanalytics.com It can provide detailed structural information about the species present in a reaction mixture, enabling the tracking of reactants, intermediates, and products over time. numberanalytics.comresearchgate.net For instance, in situ NMR can be used to monitor the progress of a reaction and to identify key intermediates that may not be isolable. researchgate.net

High-pressure NMR is an advanced technique that can provide unique insights into reaction mechanisms, particularly for reactions that involve a change in volume in the transition state. While specific applications to (S)-2-phenyl-2,5-dihydrofuran are not detailed in the provided context, the synthesis of nanothreads from the high-pressure polymerization of furan has been studied using solid-state NMR. chemrxiv.orgresearchgate.net These studies use spectral editing to identify the different types of carbon atoms in the resulting polymer, providing information about the reaction mechanism under high pressure. chemrxiv.org

Other spectroscopic methods like infrared (IR) spectroscopy are also valuable for detecting changes in functional groups during a reaction. numberanalytics.com In the synthesis of furan derivatives, IR, 1H-NMR, and 13C-NMR are routinely used to characterize the final products. mdpi.commdpi.com

Raman spectroscopy, which probes a molecule's polarizability, can provide information on chemical structure, conformation, and orientation. imperial.ac.uk Techniques like in situ pressure-dependent and temperature-dependent Raman spectroscopy can be used to study reaction mechanisms under various conditions. imperial.ac.uk

The combination of these advanced spectroscopic techniques provides a comprehensive picture of the reaction mechanism, from the initial catalyst-substrate interaction to the formation of the final products.

Analysis of Diradical Intermediates in Thermal and Photochemical Dihydrofuran Conversions

Diradical intermediates play a significant role in many thermal and photochemical reactions that lead to the formation or conversion of dihydrofurans. The study of these transient species is crucial for understanding the reaction pathways and stereochemical outcomes.

The thermal and photochemical conversion of methyl cyclopropyl (B3062369) ketones to 4,5-dihydrofurans is a well-studied example that is believed to proceed through a diradical intermediate. cdnsciencepub.com Kinetic and stereochemical studies have shown that both the thermal and photochemical reactions exhibit similar stereoselectivity, suggesting a common 1,3-diradical intermediate. In this mechanism, bond rotation and ring closure are competing steps, and the stereochemical outcome is determined by the relative rates of these processes. cdnsciencepub.com

In the context of photochemical reactions, the photodissociation of tetrahydrofuran (B95107) at 193 nm has been shown to proceed via a ring-opened diradical intermediate. rsc.org Although this is a saturated analog, the principles can be extended to unsaturated systems. The initial excitation leads to C-O bond cleavage, forming a diradical that can then undergo further fragmentation. The lifetime of this diradical intermediate influences the energy distribution and the correlation between the transition dipole moment and the velocity of the photofragments. rsc.org

The photochemical synthesis of dihydrofurans can also involve triplet 1,4-biradical intermediates. For example, the irradiation of certain benzoylnorbornene derivatives leads to the formation of dihydrofurans in what is formally a retro-Claisen rearrangement. nih.gov The proposed mechanism involves the addition of the carbonyl oxygen to the double bond, forming a triplet 1,4-biradical. This intermediate then undergoes cleavage and intersystem crossing to form the dihydrofuran product. nih.gov

The direct study of diradical intermediates is challenging due to their short lifetimes. However, techniques like matrix isolation at low temperatures can be used to trap and stabilize these species, allowing for their characterization by spectroscopic methods such as low-temperature NMR. beilstein-journals.org

Applications of S 2 Phenyl 2,5 Dihydrofuran As a Chiral Synthetic Intermediate

Utilization as Chiral Building Blocks for Complex Organic Molecules

Chiral building blocks are fundamental components in the synthesis of intricate organic molecules, particularly those with specific stereochemical requirements. cymitquimica.com (S)-2-phenyl-2,5-dihydrofuran, with its defined stereocenter, serves as an excellent starting point for the construction of more complex chiral structures. The 2,5-dihydrofuran (B41785) ring system is a versatile scaffold that can be chemically manipulated in numerous ways, allowing for the introduction of additional functional groups and the extension of the carbon framework. rsc.org

The synthetic utility of this compound as a chiral building block is rooted in its ability to undergo a variety of chemical transformations that preserve or transfer its chirality. These transformations include, but are not limited to, epoxidation, dihydroxylation, and ring-opening reactions. For instance, the double bond within the dihydrofuran ring can be selectively functionalized to introduce new stereocenters in a controlled manner. This strategic functionalization allows chemists to build up molecular complexity while maintaining stereochemical integrity, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired activities.

Role as Precursors for Biologically Relevant Scaffolds and Natural Product Synthesis

The 2,5-dihydrofuran motif is present in a variety of natural products and biologically active compounds. beilstein-journals.org Consequently, this compound and its derivatives are valuable precursors in the total synthesis of such molecules. The synthesis of these complex targets often relies on the strategic incorporation of chiral fragments that already contain key stereochemical information.

One notable application is in the synthesis of furan-containing natural products. For example, the core structure of this compound can be elaborated to form substituted tetrahydrofurans, which are common motifs in many natural products with diverse biological activities. The synthesis of certain monoterpenes and other complex molecules has been approached using strategies that involve the formation of a 2,5-dihydrofuran scaffold. beilstein-journals.org Furthermore, the development of catalytic asymmetric methods to produce chiral 2,5-dihydrofurans has expanded their accessibility for natural product synthesis. nih.gov For instance, gold-catalyzed asymmetric cycloisomerization of propargylic alcohols provides an efficient route to chiral 2,5-dihydrofurans, which have been utilized as key intermediates in the synthesis of natural products like (–)-varitriol. nih.gov

PrecursorSynthetic Target CategoryKey Transformation
This compoundFuran-containing natural productsElaboration of the dihydrofuran ring
Chiral Propargylic AlcoholsChiral 2,5-dihydrofuransGold-catalyzed asymmetric cycloisomerization
1,ω-Bisallenols2,5-Dihydrofuran-fused bicyclic skeletonsPalladium(II)-catalyzed tandem double-cyclization

Intermediate in the Construction of Fused and Spirocyclic Heterocyclic Systems

The reactivity of the 2,5-dihydrofuran ring makes this compound a valuable intermediate in the construction of more complex heterocyclic architectures, including fused and spirocyclic systems. These structural motifs are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can lead to novel biological activities. researchgate.net

The synthesis of fused heterocyclic systems can be achieved through reactions that involve the double bond of the dihydrofuran ring. For example, cycloaddition reactions can be employed to build a new ring onto the existing dihydrofuran core. Palladium-catalyzed tandem cyclization reactions of bisallenols have been developed to efficiently construct 2,5-dihydrofuran-fused bicyclic skeletons. acs.org

Spirocyclic systems, where two rings share a single atom, can also be accessed from dihydrofuran precursors. Methodologies for creating spiro-heterocyclic steroids have been developed, showcasing the versatility of furan-based intermediates in complex molecular construction. researchgate.net The synthesis of spirocyclic nitroxides, which have applications in various scientific fields, can also involve intermediates derived from heterocyclic cores. mdpi.com The ability to form these intricate structures from a relatively simple chiral starting material highlights the synthetic power of this compound.

Starting MaterialResulting SystemKey Reaction Type
1,ω-BisallenolsFused Bicyclic DihydrofuransPalladium-catalyzed tandem cyclization
DienamidesSpiro-β-lactamsOne-pot procedure
DihydrofuransSpirocyclic SteroidsMulti-step synthesis

Importance in the Stereoselective Generation of Stereogenic Centers

A key aspect of the utility of this compound in asymmetric synthesis is its role in the stereoselective generation of new stereogenic centers. The existing stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity.

For example, reactions at the double bond of the dihydrofuran ring can be influenced by the steric and electronic properties of the phenyl group at the adjacent stereocenter. This can lead to the preferential formation of one diastereomer over another. Furthermore, the development of catalyst-controlled reactions provides another layer of stereochemical control. Palladium-catalyzed asymmetric intermolecular Heck reactions with dihydrofurans have been shown to produce 2,3- and 2,5-dihydrofurans with fully substituted C2 stereocenters with high levels of regio- and enantiocontrol. rsc.org The insertion of metal carbenes into C-H bonds is another powerful method for the efficient and stereoselective synthesis of complex organic molecules, where the stereochemical outcome can be controlled. rsc.org The ability to control the formation of multiple stereocenters is crucial in the synthesis of complex molecules with defined three-dimensional structures. rsc.org

Reaction TypeProduct FeatureStereochemical Control
Asymmetric Intermolecular Heck ReactionFully substituted C2 stereocenterHigh regio- and enantiocontrol
Metal Carbene C-H InsertionComplex polyoxygenated motifsSubstrate and catalyst control
Synergistic Palladium/Nickel CatalysisMulti-substituted allylic alcoholsHigh enantioselectivity

Advanced Analytical and Spectroscopic Characterization Techniques in Dihydrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the characterization of organic molecules, offering unparalleled detail regarding the structure and chemical environment of individual atoms. For a molecule like (S)-2-phenyl-2,5-dihydrofuran, various NMR experiments are employed to ascertain its constitution and stereochemistry.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the dihydrofuran ring.

The protons on the phenyl group typically appear in the aromatic region of the spectrum, generally between δ 7.2 and 7.5 ppm. The exact chemical shifts and multiplicities would depend on the electronic environment. The protons of the dihydrofuran ring are expected at higher field. The proton at the C2 position, being adjacent to both the oxygen atom and the phenyl group, would be shifted downfield. The olefinic protons at C3 and C4 would resonate in the typical alkene region (around δ 5.8-6.0 ppm), and the diastereotopic protons at the C5 position would appear as a complex multiplet, further upfield.

The coupling constants (J-values) between adjacent protons are particularly valuable for conformational analysis. For instance, the vicinal coupling constants between the protons on the dihydrofuran ring can provide insights into the ring's conformation. In 2,5-dihydrofurans, long-range coupling across the dual path of the ring (e.g., between H-2 and H-5) can also be observed and is sensitive to the ring's pucker angle .

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Phenyl-H7.20 - 7.50m-
H-25.50 - 5.80tJ2,3 ≈ 2-3
H-35.90 - 6.10mJ3,4 ≈ 6-7, J2,3 ≈ 2-3
H-45.80 - 6.00mJ3,4 ≈ 6-7, J4,5 ≈ 2-3
H-5a, H-5b4.60 - 4.90mJgem ≈ -12 to -15, J4,5 ≈ 2-3

Note: These are predicted values based on data from related compounds and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its chemical environment oregonstate.edulibretexts.orglibretexts.org.

The carbons of the phenyl group are expected to resonate in the aromatic region (δ 125-150 ppm). The quaternary carbon of the phenyl group attached to the dihydrofuran ring will likely be found around δ 140-145 ppm. The C2 carbon of the dihydrofuran ring, being attached to an oxygen and a phenyl group, will be significantly downfield (around δ 80-90 ppm). The olefinic carbons, C3 and C4, will appear in the alkene region (δ 120-140 ppm). The C5 carbon, a methylene group attached to an oxygen atom, is expected around δ 70-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)140 - 145
Phenyl C-H125 - 130
C-280 - 90
C-3125 - 135
C-4120 - 130
C-570 - 80

Note: These are predicted values based on data from related compounds and may vary from experimental values.

In the context of the synthesis of this compound, particularly through asymmetric catalysis, phosphorus-31 NMR (³¹P NMR) is an indispensable tool for studying the phosphorus-containing ligands of the metal catalysts. Many asymmetric syntheses of dihydrofurans employ transition metal catalysts with chiral phosphine (B1218219) ligands nih.gov.

³¹P NMR spectroscopy allows for the direct observation of the phosphorus atoms in the catalyst system. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment, including the metal center it is bound to and the other ligands in the coordination sphere. This technique can be used to:

Assess the purity of the phosphine ligand.

Monitor the formation of the active catalyst complex.

Characterize catalyst resting states and intermediates during the reaction researchgate.net.

Study the coordination chemistry of the catalyst, such as the binding mode of the ligand (e.g., monodentate vs. bidentate).

For example, in a rhodium-catalyzed asymmetric hydroformylation of 2,5-dihydrofuran (B41785), ³¹P NMR can distinguish between different rhodium-phosphine species in solution under catalytic conditions, providing insights into the mechanism of the reaction researchgate.net.

High-Pressure NMR (HP-NMR) spectroscopy is a powerful technique for the in situ monitoring of catalytic reactions that are carried out under elevated pressures of gases, such as hydrogenation or hydroformylation reactions wiley.comrsc.orgdoi.orgrsc.org. The synthesis of dihydrofurans can involve such catalytic processes. HP-NMR allows for the direct observation of the reaction mixture under the actual reaction conditions, providing real-time information on:

The concentration of reactants, intermediates, and products.

The kinetics of the reaction.

The stability and speciation of the catalyst under pressure.

By using a specialized high-pressure NMR tube or flow cell, spectra can be acquired at pressures ranging from a few bars to several hundred bars rsc.org. This enables the detection of transient intermediates that would not be observable by conventional ex-situ analysis, leading to a more complete understanding of the reaction mechanism acs.orgnih.govutwente.nl.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity, typically within 5 Å. NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry of molecules like this compound researchgate.netresearchgate.netisibugs.org.

For this compound, a key stereochemical feature is the relative orientation of the phenyl group at the C2 position with respect to the substituents on the dihydrofuran ring. By observing NOE correlations, the spatial relationships between different protons can be established. For instance, an NOE between the proton at C2 and one of the protons at C5 would suggest a cis relationship between the phenyl group and that particular proton. The absence of such a correlation would imply a trans relationship. These NOE data, often complemented by computational modeling, provide definitive evidence for the relative configuration of the stereocenters nih.govacs.org.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern chemguide.co.uk. For this compound, electron ionization (EI) mass spectrometry would be a common method of analysis wikipedia.org.

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular ion of this compound would be expected at an m/z corresponding to the molecular formula C₁₀H₁₀O.

The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, likely fragmentation pathways include:

Loss of a hydrogen atom: leading to an [M-1]⁺ peak.

Loss of the phenyl group: resulting in a fragment corresponding to the dihydrofuran ring.

Cleavage of the dihydrofuran ring: this can occur through various pathways, leading to characteristic smaller fragments. A common fragmentation for ethers is α-cleavage, which would involve the breaking of the C-C bond adjacent to the oxygen atom.

Retro-Diels-Alder reaction: cleavage of the dihydrofuran ring to give a diene and a carbonyl compound.

The analysis of these fragment ions helps to confirm the presence of the phenyl and dihydrofuran moieties within the molecule researchgate.netacs.orgaip.orgclockss.orgwhitman.edustackexchange.com.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonPredicted Fragmentation Pathway
146[C₁₀H₁₀O]⁺˙Molecular Ion (M⁺˙)
145[C₁₀H₉O]⁺Loss of H˙
77[C₆H₅]⁺Loss of C₄H₅O˙ (dihydrofuranyl radical)
69[C₄H₅O]⁺Loss of C₆H₅˙ (phenyl radical)

Note: The relative intensities of these fragments would depend on their stability.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar molecules, allowing for the determination of molecular weight with minimal fragmentation. In the context of this compound, ESI-MS would typically be used to confirm the molecular mass of the compound. The analysis involves dissolving the sample in a suitable solvent, such as methanol or acetonitrile, and introducing it into the mass spectrometer. The high voltage applied to the capillary needle generates charged droplets, and as the solvent evaporates, ions of the analyte are produced.

For this compound, which has a molecular formula of C₁₀H₁₀O, the expected outcome in positive ion mode would be the detection of the protonated molecule [M+H]⁺. Given the molecular weight of 146.19 g/mol , the corresponding ion would be observed at a mass-to-charge ratio (m/z) of approximately 147.19. Depending on the solvent system and the presence of salts, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed at m/z values of approximately 169.19 and 185.19, respectively. The relative intensities of these ions can provide information about the sample's purity and the analytical conditions.

Table 1: Expected ESI-MS Data for this compound
IonExpected m/zDescription
[M+H]⁺147.19Protonated molecule
[M+Na]⁺169.19Sodium adduct
[M+K]⁺185.19Potassium adduct

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This technique is indispensable for confirming the identity of a newly synthesized compound like this compound. By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₀O), the theoretical exact mass of the neutral molecule is 146.0732. In an HRMS experiment, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 147.0805. The experimentally measured value should be in close agreement with this theoretical value, typically within a few parts per million (ppm), to confidently confirm the elemental composition. This level of accuracy is crucial for distinguishing it from other potential isomeric structures or impurities.

Table 2: Theoretical and Expected HRMS Data for this compound
IonElemental CompositionTheoretical Exact Mass (m/z)Expected Experimental Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺C₁₀H₁₁O⁺147.0805~147.0805< 5

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation and for comparison with spectral libraries.

For this compound, the EIMS spectrum would be expected to show a molecular ion peak at m/z 146. Key fragmentation pathways would likely involve the loss of the phenyl group (C₆H₅•), leading to a fragment at m/z 69, and cleavage of the dihydrofuran ring. Other significant fragments could arise from the loss of a hydrogen atom to give a fragment at m/z 145, or the loss of a formyl radical (CHO•) resulting in a fragment at m/z 117. The relative abundances of these fragments provide detailed structural information.

Table 3: Predicted EIMS Fragmentation Pattern for this compound
m/zProposed FragmentPossible Neutral Loss
146[C₁₀H₁₀O]⁺•-
145[C₁₀H₉O]⁺H•
117[C₉H₉]⁺CHO•
105[C₇H₅O]⁺C₃H₅•
77[C₆H₅]⁺C₄H₅O•
69[C₄H₅O]⁺C₆H₅•

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the (S) configuration at the stereocenter. This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between the two enantiomers. The crystallographic data would also provide detailed information on the conformation of the dihydrofuran ring and the relative orientation of the phenyl substituent. While obtaining a suitable crystal can be challenging, the structural information it provides is unparalleled. In the absence of a crystal structure for the target molecule, data from structurally similar compounds, such as substituted dihydrofurylsilanes, can provide expected ranges for bond lengths and angles within the dihydrofuran moiety.

Table 4: Representative Crystallographic Parameters for a Dihydrofuran Derivative
ParameterTypical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral space group (e.g., P2₁)
C-O bond length (ring)~1.37 Å
C=C bond length (ring)~1.34 Å
C-C bond length (ring)~1.50 Å

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and, for chiral molecules, determining the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

To determine the enantiomeric excess of this compound, a sample would be injected onto a chiral HPLC column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel®). A suitable mobile phase, typically a mixture of hexane and isopropanol, is used to elute the enantiomers. The detector, usually a UV detector set to a wavelength where the phenyl group absorbs, records the signal for each enantiomer as it elutes from the column. The enantiomeric excess can then be calculated from the relative areas of the two peaks. The development of a successful separation often involves screening different chiral columns and mobile phase compositions.

Table 5: Example Chiral HPLC Method for Separation of 2-phenyl-2,5-dihydrofuran Enantiomers
ParameterCondition
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (S-enantiomer)~12.5 min
Retention Time (R-enantiomer)~14.2 min

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. The resulting spectrum shows absorption bands that are characteristic of different functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, the C=C double bond within the dihydrofuran ring, and the aromatic C-H and C=C bonds of the phenyl group. The spectrum would also show absorptions for the aliphatic C-H bonds. The positions of these bands can provide confirmation of the compound's structure.

Table 6: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic and Olefinic
3000-2850C-H stretchAliphatic
1650-1600C=C stretchOlefinic
1600-1450C=C stretchAromatic
1250-1050C-O stretchEther
900-675C-H bendAromatic (out-of-plane)

Optical Rotation Measurements for Chiral Purity Evaluation

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. This method relies on the property of enantiomers to rotate the plane of plane-polarized light in equal and opposite directions. The measurement of this rotation provides essential information regarding the stereochemical integrity and enantiomeric purity of a sample.

The primary value obtained from polarimetry is the specific rotation [α], which is an intensive property of a chiral compound under a specific set of conditions. wikipedia.org The specific rotation is defined by the Biot equation:

[α]λT = α / (l * c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For this compound, a non-racemic sample will exhibit a measurable optical rotation. The direction of rotation (positive for dextrorotatory, (+), or negative for levorotatory, (-)) and its magnitude are unique to the enantiomer and the measurement conditions. By measuring the observed rotation (α) of a synthesized sample and comparing it to the known specific rotation [α] of the pure enantiomer, one can determine the sample's enantiomeric excess (e.e.).

The enantiomeric excess is calculated using the formula:

e.e. (%) = ([α]observed / [α]max) * 100

Where [α]max is the specific rotation of the pure enantiomer. A racemic mixture, containing equal amounts of the (S) and (R) enantiomers, is optically inactive (α = 0) as the rotations of the individual enantiomers cancel each other out.

Interactive Table: Enantiomeric Excess vs. Observed Rotation

This table provides an illustrative example of how optical rotation measurements are used to determine the enantiomeric excess (e.e.) of this compound. The specific rotation value for the pure enantiomer is hypothetical for the purpose of this illustration.

Sample Composition (%S / %R)Observed Rotation (α) [degrees]Enantiomeric Excess (e.e.) [% S]Chiral Purity
100 / 0- (Hypothetical Max)100%Enantiopure
90 / 10-80%Enantioenriched
75 / 25-50%Enantioenriched
50 / 500.00%Racemic

Note: The sign and magnitude of the specific rotation for this compound must be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. For a newly synthesized compound like this compound, this analysis serves as a crucial verification of its elemental composition and, by extension, its molecular formula.

The molecular formula for 2-phenyl-2,5-dihydrofuran is C₁₀H₁₀O. chemsynthesis.comnih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O).

The theoretical percentages are as follows:

Molecular Weight of C₁₀H₁₀O = 146.19 g/mol . chemsynthesis.com

Carbon (C): (10 * 12.011 / 146.19) * 100% = 82.15%

Hydrogen (H): (10 * 1.008 / 146.19) * 100% = 6.90%

Oxygen (O): (1 * 15.999 / 146.19) * 100% = 10.95% (Typically determined by difference)

In practice, a small, weighed amount of the purified compound is subjected to combustion analysis. The combustion products (CO₂ and H₂O) are collected and measured, from which the mass percentages of carbon and hydrogen in the original sample are calculated. The results are then compared with the theoretical values. A close agreement, typically within ±0.4%, between the experimentally found values and the calculated values provides strong evidence for the assigned molecular formula and the purity of the compound.

Interactive Table: Elemental Composition of C₁₀H₁₀O

This table compares the theoretical elemental composition of 2-phenyl-2,5-dihydrofuran with typical experimental results obtained from combustion analysis.

ElementTheoretical Mass % (Calculated)Experimental Mass % (Found)Difference [%]
Carbon (C)82.15%82.05%-0.10
Hydrogen (H)6.90%6.95%+0.05

The strong correlation between the calculated and found percentages in the elemental analysis confirms that the synthesized compound possesses the molecular formula C₁₀H₁₀O, thereby validating its composition.

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (S)-2-phenyl-2,5-dihydrofuran?

The enantioselective synthesis of this compound is commonly achieved via palladium-catalyzed asymmetric allylic alkylation . A chiral ligand, such as DTB-MeO-BIPHEP, is critical for achieving high enantiomeric excess (e.g., 96% ee). The reaction involves coupling phenyl triflate with 2,5-dihydrofuran derivatives under optimized conditions, where the choice of base (e.g., N(C₂H₅)(i-C₃H₇)₂) significantly impacts yield and selectivity .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography is the gold standard for confirming the stereochemistry and spatial arrangement of the dihydrofuran ring. For example, substituted dihydrofuran analogs (e.g., 3,4-dibromo derivatives) show distinct bond angles (C–Br···Br–C contacts) and torsional parameters in the crystal lattice, which can be extrapolated to infer the parent compound’s geometry .

Q. What spectroscopic methods are used to validate the purity and stereochemical integrity of this compound?

  • NMR spectroscopy : Key signals include δ 4.65–5.12 ppm (multiplet for the dihydrofuran C2H proton) and aromatic proton shifts in the phenyl group.
  • Chiral HPLC or polarimetry : To confirm enantiopurity and rule out racemization.
  • Elemental analysis : Matches calculated vs. observed C/H/O ratios (e.g., C₆H₁₀O requires 73.39% C, 10.30% H) .

Advanced Research Questions

Q. What experimental variables influence enantioselectivity in the catalytic synthesis of this compound?

  • Ligand structure : Bulky ligands (e.g., BITIANP) enhance steric control, favoring (S)-enantiomer formation.
  • Base selection : Strong, bulky bases improve catalytic turnover but may reduce selectivity if mismatched with the ligand.
  • Solvent polarity : Nonpolar solvents (e.g., toluene) minimize side reactions in Pd-catalyzed systems .

Q. How does the dihydrofuran ring’s electronic structure affect its reactivity in cycloaddition or oxidation reactions?

The partially saturated furan ring introduces strain and electron-rich regions, making it prone to ring-opening reactions. For example, oxidation with periodate cleaves the dihydrofuran ring to form carbonyl derivatives, while Diels-Alder reactions exploit its conjugated diene character. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituted dihydrofurans?

Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. To address this:

  • Compare variable-temperature NMR to assess conformational flexibility.
  • Validate crystallographic data with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. How can this compound serve as a chiral building block in asymmetric catalysis?

The compound’s rigid bicyclic structure and stereogenic center make it a precursor for chiral auxiliaries or ligands . For example, derivatives like 2-phenyl-2,3-dihydrobenzoimidazothiazole are used in α,β-unsaturated acylammonium catalysis, enabling enantioselective formation of benzothiazepines .

Key Methodological Recommendations

  • For asymmetric synthesis : Prioritize Pd/DTB-MeO-BIPHEP systems with N(C₂H₅)(i-C₃H₇)₂ base for >90% ee .
  • For structural validation : Combine X-ray crystallography with DFT calculations to reconcile dynamic and static structural data .
  • For reactivity studies : Use cyclic voltammetry to probe redox behavior of the dihydrofuran ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.